molecular formula C7H4N2O2S B1273801 1,2,3-Benzothiadiazole-5-carboxylic acid CAS No. 192948-09-7

1,2,3-Benzothiadiazole-5-carboxylic acid

Cat. No.: B1273801
CAS No.: 192948-09-7
M. Wt: 180.19 g/mol
InChI Key: OUIALVLMUYKKKS-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-5-carboxylic acid is an aromatic heterocyclic compound that consists of a benzene ring fused to a thiadiazole ring with a carboxylic acid group at the 5-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

1,2,3-Benzothiadiazole-5-carboxylic acid can be synthesized through several methods. One common synthetic route involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method is the Herz reaction, where anilines are converted to benzothiadiazole by treatment with disulfur dichloride, followed by diazotisation . Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,3-Benzothiadiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium nitrite for diazotisation, disulfur dichloride for the Herz reaction, and various oxidizing or reducing agents depending on the desired product. Major products formed from these reactions include substituted benzothiadiazoles and their derivatives.

Scientific Research Applications

1,2,3-Benzothiadiazole-5-carboxylic acid has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-Benzothiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can activate natural defense mechanisms in plants, similar to the role of salicylic acid and methyl jasmonate . This activation leads to the induction of genes for systemic acquired resistance and the production of pathogenesis-related proteins.

Comparison with Similar Compounds

1,2,3-Benzothiadiazole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the position of the carboxylic acid group, which influences its chemical reactivity and applications.

Properties

IUPAC Name

1,2,3-benzothiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIALVLMUYKKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370736
Record name 1,2,3-benzothiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192948-09-7
Record name 1,2,3-benzothiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-benzothiadiazole-5-carboxylic acid
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